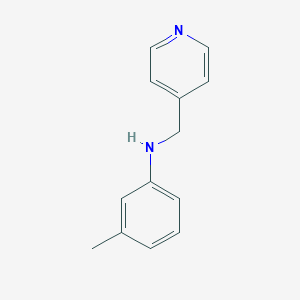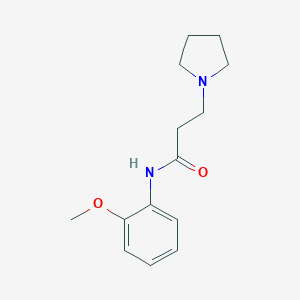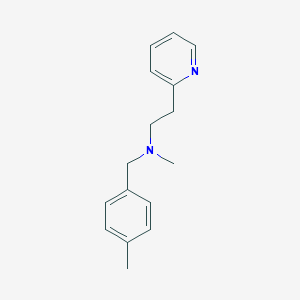![molecular formula C19H21ClFN3O B248913 N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as fallypride and is classified as a dopamine D2/D3 receptor antagonist. In
作用机制
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide acts as a dopamine D2/D3 receptor antagonist. The compound binds to the dopamine receptors, preventing dopamine from binding to the receptors and inhibiting the downstream signaling pathways. This mechanism of action is believed to be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the dopamine system in the brain. The compound's binding to dopamine receptors leads to decreased dopamine signaling, which can result in changes in behavior and cognitive function. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin system.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide's ability to bind to dopamine D2/D3 receptors makes it a valuable tool in neuroimaging studies. The compound's specificity for these receptors allows for the accurate measurement of dopamine receptor density and availability in the brain. However, the compound's effects on other neurotransmitter systems and the potential for off-target effects must be considered when interpreting the results of these studies.
未来方向
There are several future directions for the use of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide in scientific research. One potential area of research is the use of the compound in the development of new therapies for neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. Another area of research is the use of the compound in neuroimaging studies to better understand the role of the dopamine system in these disorders. Finally, the compound's potential effects on other neurotransmitter systems and the potential for off-target effects should be further studied to better understand its overall effects on brain function.
合成方法
The synthesis of N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves the reaction of 2-chloro-N-(2-fluorophenyl)acetamide with piperazine in the presence of a base such as sodium hydride. The reaction results in the formation of this compound as a white solid. The compound can be purified through recrystallization or column chromatography.
科学研究应用
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. The compound's ability to bind to dopamine D2/D3 receptors makes it a potential candidate for the treatment of these disorders. The compound has also been used in neuroimaging studies to study the dopamine system's role in these disorders.
属性
分子式 |
C19H21ClFN3O |
|---|---|
分子量 |
361.8 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21ClFN3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
InChI 键 |
YQBOSDIJPRIRHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F |
溶解度 |
54.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)









![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)